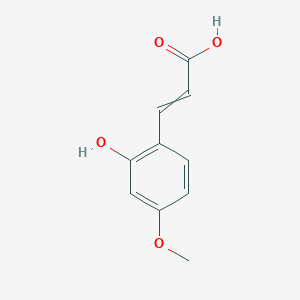

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNVEOZIOFMENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610169 | |

| Record name | 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16202-50-9 | |

| Record name | 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid. This reaction involves the base-catalyzed condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid. Pyridine or piperidine is typically used as a catalyst, facilitating the formation of the α,β-unsaturated carboxylic acid backbone.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (aldehyde to malonic acid)

-

Solvent: Ethanol or toluene under reflux

-

Temperature: 80–100°C

-

Time: 4–6 hours

The product is isolated via acidification (pH ≤ 4) to precipitate the crude compound, followed by recrystallization from ethanol/water mixtures. Yields range from 65% to 78% depending on the catalyst and solvent system.

Claisen-Schmidt Condensation

An alternative approach employs the Claisen-Schmidt condensation, utilizing 2-hydroxy-4-methoxybenzaldehyde and acetic anhydride in the presence of sodium acetate. This method emphasizes the formation of the cinnamoyl intermediate, which is subsequently hydrolyzed to the target acid.

Key Steps:

-

Acetylation: Protection of the phenolic -OH group using acetic anhydride.

-

Condensation: Reaction with sodium acetate at 120°C for 3 hours.

-

Deprotection: Alkaline hydrolysis (10% NaOH) to remove acetyl groups.

This method achieves a lower yield (55–60%) due to side reactions during deprotection.

Industrial-Scale Production

Alkaline Hydrolysis of Ferulic Acid Derivatives

Industrial protocols often adapt methods from ferulic acid production. A patented process involves alkaline hydrolysis of lignin-derived precursors under optimized conditions:

Procedure:

-

Precursor: Waste oil containing ferulic acid esters.

-

Hydrolysis: 10% NaOH at 90–100°C for 8–10 hours.

-

Acidification: Dilute H₂SO₄ (10–30%) to pH ≤ 4.

-

Purification: Hot-water recrystallization (90–100°C → 30°C).

This method yields 9.6% pure product from raw materials, emphasizing cost efficiency over synthetic elegance.

Continuous-Flow Reactor Systems

Recent advances utilize continuous-flow reactors to enhance reaction control and scalability. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 15–20 minutes |

| Temperature | 120°C |

| Catalyst | Immobilized lipase |

| Conversion Rate | 92% |

This system reduces side-product formation and improves energy efficiency compared to batch processes.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via sequential recrystallization:

-

Primary Purification: Ethanol/water (1:1) at 60°C.

-

Secondary Purification: Activated charcoal treatment to remove colored impurities.

-

Final Crystallization: Slow cooling to 4°C to obtain needle-like crystals.

Purity exceeding 99% is achievable, as confirmed by HPLC (C18 column, 85:15 methanol/water mobile phase).

Spectroscopic Characterization

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.55 (d, J = 15.9 Hz, 1H, CH=CH), 7.12 (s, 1H, Ar-H), 6.85 (d, J = 8.2 Hz, 1H, Ar-H), 6.45 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 5.21 (s, 1H, OH), 3.82 (s, 3H, OCH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1275 cm⁻¹ (C-O).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Knoevenagel | 78 | 99 | Moderate | High |

| Claisen-Schmidt | 60 | 95 | Low | Moderate |

| Industrial Hydrolysis | 9.6 | 80 | High | Very High |

| Continuous-Flow | 92 | 99 | High | Very High |

The continuous-flow method outperforms others in yield and scalability but requires significant upfront investment.

Recent Advances and Optimization

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acetic anhydride and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- Functional Groups : Hydroxy group (-OH), Methoxy group (-OCH3)

Chemistry

In the field of chemistry, 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid serves as a precursor for synthesizing various organic compounds. Its ability to undergo oxidation and reduction reactions enhances its utility in organic synthesis.

Biology

The compound's antioxidant properties are crucial for studying oxidative stress and related biological processes. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in research focusing on:

- Cellular Protection : Investigating its role in preventing cellular damage.

- Signal Modulation : Understanding its influence on pathways such as the Nrf2 pathway, which regulates the cellular response to oxidative stress.

Medicine

Research into the therapeutic potential of this compound has highlighted its possible applications in:

- Anti-inflammatory Treatments : Studies suggest it may reduce inflammation markers.

- Cancer Research : Investigations into its anti-cancer properties are ongoing.

- Neuroprotection : Its neuroprotective effects are being explored for potential applications in neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized for its antioxidant and preservative properties in:

- Food Industry : As a natural preservative to enhance shelf life.

- Cosmetics : Incorporated into formulations for its skin-protective benefits.

Antioxidant Activity Study

A study investigated the antioxidant effects of this compound on human cells exposed to oxidative stress. Results indicated significant protection against cell death and reduced levels of reactive oxygen species (ROS), suggesting potential therapeutic benefits in conditions characterized by oxidative stress.

Anti-inflammatory Research

Research examining the anti-inflammatory properties of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. These findings support further exploration into its application as a natural anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The biological and physicochemical properties of hydroxycinnamic acids are highly dependent on the position and nature of substituents on the aromatic ring. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected Prop-2-enoic Acid Derivatives

Key Observations:

Positional Isomerism: Ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) is a positional isomer of the target compound, differing in the arrangement of -OH and -OCH₃ groups. This impacts hydrogen-bonding capacity; for example, the 2-OH in the target compound may form intramolecular hydrogen bonds with the adjacent acrylic acid moiety, whereas ferulic acid’s 4-OH can participate in intermolecular interactions.

Electronic Effects: Replacing -OH with -OCH₃ (as in ferulic acid vs.

Halogenated Derivatives: Bromine substitution (e.g., 3-(4-bromophenyl)prop-2-enoic acid) introduces steric bulk and electronegativity, altering reactivity in nucleophilic additions and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points : Higher melting points in caffeic and sinapic acids correlate with increased hydrogen-bonding capacity from additional -OH groups.

- Lipophilicity : The target compound’s logP (~1.5) is comparable to ferulic acid, suggesting similar membrane permeability. Sinapic acid’s higher logP reflects its two methoxy groups.

Key Observations:

- Antioxidant Capacity : Caffeic acid’s lower IC₅₀ reflects its two -OH groups, enhancing radical scavenging. Methoxy groups in ferulic and sinapic acids reduce activity.

Biological Activity

Overview

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, commonly known as trans-ferulic acid , is a hydroxycinnamic acid derivative found predominantly in plant cell walls, particularly in seeds and leaves. This compound has garnered attention for its diverse biological activities, primarily due to its potent antioxidant properties , which play a crucial role in mitigating oxidative stress and related biological processes. Research has indicated its potential therapeutic applications in various fields, including medicine, food science, and cosmetics.

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 194.18 g/mol

- CAS Number : 16202-50-9

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and reactive oxygen species (ROS). This antioxidant activity is facilitated through several mechanisms:

- Scavenging of Free Radicals : The compound effectively neutralizes free radicals, thereby preventing cellular damage.

- Modulation of Signaling Pathways : It influences various signaling pathways, notably the Nrf2 pathway, which is essential for the cellular response to oxidative stress.

Antioxidant Activity

Numerous studies have confirmed the antioxidant capabilities of trans-ferulic acid. For instance, it has been shown to reduce oxidative stress markers in various cellular models, thereby protecting against oxidative damage .

Anti-inflammatory Effects

Research indicates that trans-ferulic acid possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

Trans-ferulic acid has demonstrated neuroprotective effects in models of neurodegenerative diseases. Its antioxidant properties help protect neurons from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer's disease .

Study on Antioxidant Activity

A study assessed the antioxidant activity of trans-ferulic acid using various assays (DPPH, ABTS, and FRAP). The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its efficacy as an antioxidant agent.

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH | 25.6 | |

| ABTS | 18.3 | |

| FRAP | 32.5 |

Study on Anti-inflammatory Properties

In vitro studies demonstrated that trans-ferulic acid significantly inhibited the expression of COX-2 and iNOS in macrophages stimulated with LPS. This suggests its potential use as an anti-inflammatory agent .

Neuroprotective Study

A recent animal study showed that administration of trans-ferulic acid improved cognitive function and reduced neuronal loss in models of induced oxidative stress. The results support its role as a neuroprotective agent .

Comparison with Similar Compounds

Trans-ferulic acid shares structural similarities with other hydroxycinnamic acids, such as caffeic acid and p-coumaric acid. However, it exhibits unique biological activities due to its specific substitution pattern.

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Trans-Ferulic Acid | High | Moderate | Moderate |

| Caffeic Acid | Moderate | High | Moderate |

| p-Coumaric Acid | Low | Low | Low |

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid?

- Methodological Answer: Synthesis often involves coupling reactions or extraction from natural sources. For example, analogs like (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid ( ) are synthesized via oxidation of substituted cinnamaldehyde precursors or through Wittig reactions. For natural isolation, the compound can be extracted from Cinnamomum cassia peel using ethanol-based solvent extraction followed by purification via column chromatography ( ). Optimization of reaction conditions (e.g., temperature, catalysts) is critical for yield improvement .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

- Methodological Answer: Key techniques include:

- High-Performance Liquid Chromatography (HPLC): To assess purity (e.g., 95% purity thresholds as in ).

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for structural confirmation, with 2D NMR (COSY, HSQC) resolving overlapping signals in substituted aromatic systems.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula.

- Melting Point Determination: Cross-referenced with literature values (e.g., similar compounds in show mp ranges of 85–89°C).

- X-ray Crystallography: For absolute configuration confirmation using programs like SHELXL () .

Q. How is this compound typically isolated from natural sources like Cinnamomum cassia?

- Methodological Answer:

- Extraction: Use ethanol or methanol for maceration or Soxhlet extraction of plant material.

- Partitioning: Liquid-liquid partitioning with solvents like ethyl acetate to isolate phenolic acids.

- Purification: Column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., hexane:ethyl acetate). Final purity is confirmed via HPLC () .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substituted phenylpropenoic acids?

- Methodological Answer: Contradictions often arise from tautomerism or overlapping signals. Strategies include:

- 2D NMR Techniques: HSQC and HMBC to assign proton-carbon correlations, distinguishing between E/Z isomers.

- Computational Modeling: DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.

- Crystallographic Validation: Resolve ambiguities using single-crystal X-ray diffraction (via SHELX programs, ). Cross-reference with hydrogen bonding patterns () .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and minimize side reactions.

- Catalyst Screening: Transition metal catalysts (e.g., palladium for coupling steps) or organocatalysts for stereocontrol ().

- Workup Optimization: Quench reactions at precise pH levels to precipitate the product and reduce losses .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer: Hydrogen bonding networks are analyzed using graph set analysis ( ), which categorizes interactions (e.g., chains, rings) to predict packing motifs. For example:

- Intramolecular H-bonds: Stabilize the trans-enolic form.

- Intermolecular H-bonds: Form dimers or chains, affecting solubility and melting behavior.

- SHELXL Refinement: Generate crystallographic data to map H-bond distances and angles (). Such analysis is critical for designing co-crystals to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.